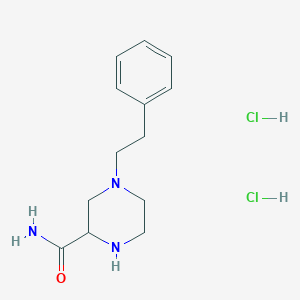

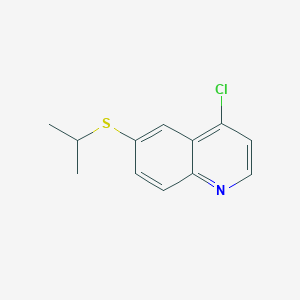

CAS No. 1026995-71-0](/img/structure/B1455128.png)

RuCl[(R,R)-FsDPEN](p-cymene)

Overview

Description

“Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II))” is a complex compound with the CAS number 1026995-71-0 . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of similar complexes involves the reaction of an amino(thioxo)methyl compound with dichloro(p-cymene)ruthenium(II)dimer in dry anhydrous dichloromethane . The mixture is stirred under atmospheric argon conditions .Safety and Hazards

The safety data sheet for a similar compound, Dichloro(p-cymene)ruthenium(II) dimer, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye/face protection .

Mechanism of Action

Target of Action

The primary target of the compound RuCl(R,R)-FsDPEN is still under investigation. It is known that the compound is used as a catalyst in various chemical reactions .

Mode of Action

The compound RuCl(R,R)-FsDPEN acts as a catalyst, facilitating chemical reactions without being consumed in the process . The exact interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

The compound RuCl(R,R)-FsDPEN is involved in various biochemical pathways due to its role as a catalyst . The specific pathways and their downstream effects are subject to the type of reaction the compound is catalyzing.

Result of Action

The molecular and cellular effects of RuCl(R,R)-FsDPEN are dependent on the specific reaction it is catalyzing . As a catalyst, it can facilitate a wide range of reactions, each with different molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s ruthenium center can form stable complexes with nitrogen and sulfur-containing ligands, which allows it to bind to specific biomolecules and modulate their activity . For instance, it has been shown to interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells . Additionally, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair .

Cellular Effects

Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, the compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase enzymes . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, the compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) involves several key interactions at the molecular level. The compound binds to DNA through intercalation and groove binding, which disrupts the DNA structure and inhibits its function . Additionally, the ruthenium center can coordinate with the active sites of enzymes, leading to their inhibition or activation . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) have been shown to change over time. The compound exhibits good stability under physiological conditions, but it can undergo degradation in the presence of certain reactive species . Long-term studies have demonstrated that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) in animal models have been found to vary with different dosages. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of specific metabolites . Additionally, the compound can influence the activity of key metabolic enzymes, such as glycolytic enzymes and mitochondrial respiratory chain complexes, thereby impacting cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through endocytosis and transported to various intracellular compartments . It can also bind to plasma proteins, which facilitates its distribution throughout the body . The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) exhibits specific subcellular localization, which is critical for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . It can also accumulate in the mitochondria, leading to mitochondrial dysfunction and induction of apoptosis . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, thereby modulating its activity and effects .

Properties

IUPAC Name |

[(1R,2R)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFMZLATRGEOIW-ZJPTYAPPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClF5N2O2RuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026995-71-0 | |

| Record name | RuCl[(R,R)-Fsdpen](p-cymene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

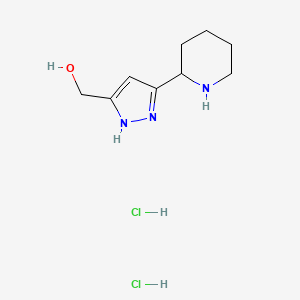

![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)

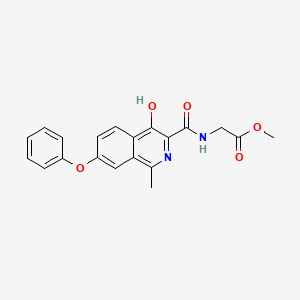

![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)

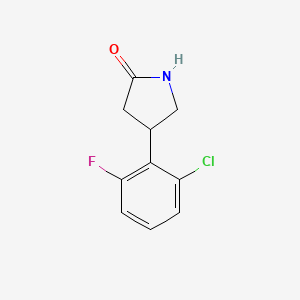

![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)

![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)

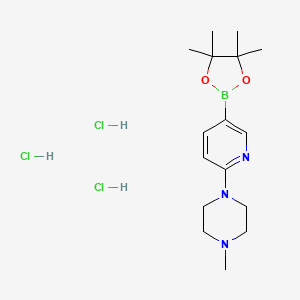

![1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1455065.png)